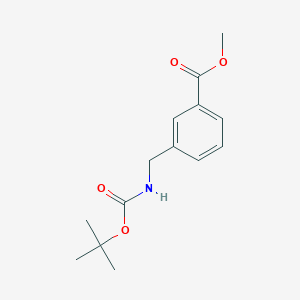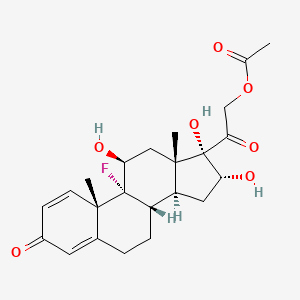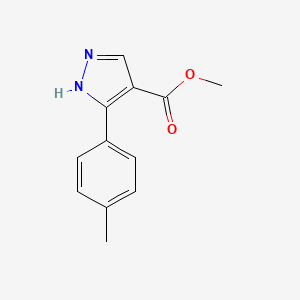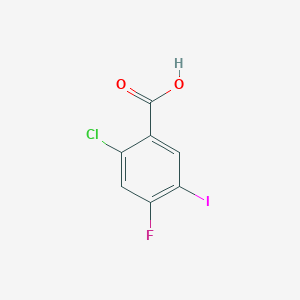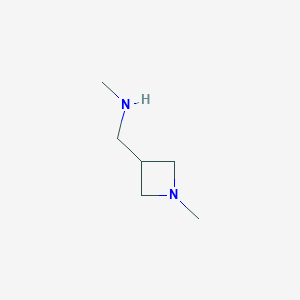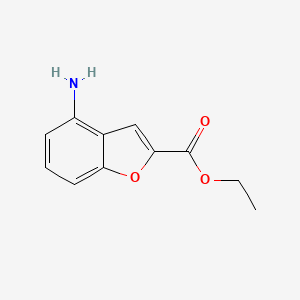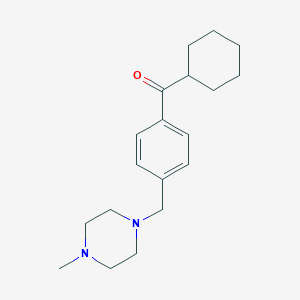
Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone
説明
Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone (CMPK) is an important organic compound used in a variety of scientific applications. It is a cyclic ketone that has a molecular weight of 216.3 g/mol and a melting point of 183-185°C. CMPK is a versatile compound that is widely used in the synthesis of various organic compounds and as a reagent in organic reactions. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other industrial materials. In addition, CMPK has been used in various scientific research applications due to its unique properties.
科学的研究の応用
Catalytic Applications
Ketones with specific substituents have been investigated for their roles in catalytic processes. For instance, N-aryl-substituted oxazolidinone-containing ketones have shown promise in asymmetric epoxidation, catalyzing the epoxidation of various olefins. This process benefits from electronic effects introduced by electron-withdrawing groups on the catalyst, highlighting the potential for tailored ketone compounds in enhancing selectivity and efficiency in catalysis (Shu et al., 2003).
Materials Science
In materials science, ketone-functionalized compounds have been utilized in the design of stable and effective catalysts for oxidation reactions. For example, sulfonamide-substituted iron phthalocyanine derivatives exhibit remarkable stability under oxidative conditions, suggesting the utility of ketone-functionalized compounds in developing durable materials for chemical processes (Işci et al., 2014).
Organic Synthesis
Ketones play a crucial role in organic synthesis, serving as intermediates in various reactions. The selective oxidation of cyclohexane to cyclohexanone, for example, is a critical step in the production of nylon. A dual-supported Pd–Lewis acid catalyst has been developed for the hydrogenation of phenol to cyclohexanone, showcasing a novel approach to achieving high selectivity and conversion efficiency (Liu et al., 2009). Additionally, the hydrodeoxygenation of aliphatic ketones over alkali-treated catalysts highlights a method for converting ketones to alkanes, demonstrating the versatility of ketone compounds in synthetic applications (Kong et al., 2013).
Safety and Hazards
特性
IUPAC Name |
cyclohexyl-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-20-11-13-21(14-12-20)15-16-7-9-18(10-8-16)19(22)17-5-3-2-4-6-17/h7-10,17H,2-6,11-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAVQMRTDVCFBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643004 | |
| Record name | Cyclohexyl{4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898763-54-7 | |
| Record name | Cyclohexyl{4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol](/img/structure/B1603870.png)


